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Abstract
This technical guide provides an in-depth overview of the fundamental chemistry of methyl

iminopicolinate, also known as methyl picolinimidate. It covers the core aspects of its

structure, synthesis, spectroscopic characterization, and reactivity. Detailed experimental

protocols for its synthesis and characterization are provided, along with a summary of its known

chemical properties and reactivity, including its role as a ligand in coordination chemistry. This

document is intended to serve as a comprehensive resource for researchers, scientists, and

drug development professionals working with this versatile molecule.

Introduction
Methyl iminopicolinate (C₇H₈N₂O) is a pyridine derivative with a molecular weight of 136.15

g/mol .[1][2] Its structure features a pyridine ring substituted at the 2-position with a methyl

imidate group. This unique combination of a heteroaromatic ring and a reactive functional

group makes it a valuable building block in organic synthesis and a ligand in coordination

chemistry.[3] The presence of both a nitrogen atom in the pyridine ring and the imino and ether

functionalities in the side chain allows for multiple coordination modes with metal ions, leading

to the formation of diverse metal complexes with potential catalytic and biological activities.[4]

[5]
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Physicochemical Properties
A summary of the key physicochemical properties of methyl iminopicolinate is presented in

Table 1.

Table 1: Physicochemical Properties of Methyl Iminopicolinate

Property Value Reference(s)

Molecular Formula C₇H₈N₂O [1][2]

Molecular Weight 136.15 g/mol [1][2]

Synonyms
Methyl picolinimidate,

Picolinimidic Acid Methyl Ester
[2]

CAS Number 19547-38-7 [2]

Topological Polar Surface Area

(TPSA)
45.97 Å² [2]

logP 1.05337 [2]

Hydrogen Bond Acceptors 3 [2]

Hydrogen Bond Donors 1 [2]

Rotatable Bonds 1 [2]

Synthesis
The primary synthetic route to methyl iminopicolinate involves the Pinner reaction, which

utilizes the reaction of a nitrile with an alcohol in the presence of an acid catalyst. A common

starting material is 2-cyanopyridine, which reacts with methanol. A detailed experimental

protocol is provided below.

Experimental Protocol: Synthesis of Methyl
Iminopicolinate
This protocol describes the synthesis of methyl iminopicolinate from 2-cyanopyridine and

methanol.
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Materials:

2-Cyanopyridine

Anhydrous Methanol (MeOH)

Sodium metal

Diethyl ether

Acetic acid

Procedure:

Prepare a solution of sodium methoxide by carefully dissolving a catalytic amount of sodium

metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

Dissolve 2-cyanopyridine in the prepared sodium methoxide solution.

Allow the reaction mixture to stir at room temperature overnight.

Neutralize the reaction mixture by adding a stoichiometric amount of acetic acid.

Remove the solvent under reduced pressure.

Dissolve the resulting residue in diethyl ether.

Filter the solution to remove any insoluble materials.

Concentrate the filtrate under reduced pressure to obtain the crude methyl iminopicolinate.

Further purification can be achieved by distillation or chromatography if necessary.

Start
2-Cyanopyridine, Methanol,
Sodium Methoxide (catalyst)

Pinner Reaction
(Stir overnight at RT)

Neutralization
(Acetic Acid)

Work-up
(Solvent removal, Et2O extraction, Filtration)

Purification
(Concentration)
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Caption: Workflow for the synthesis of methyl iminopicolinate.

Spectroscopic Characterization
The structure of methyl iminopicolinate can be confirmed using various spectroscopic

techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are

summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons

of the pyridine ring and the methyl group. The pyridine protons will appear as a complex

multiplet in the aromatic region (δ 7.0-8.7 ppm). The methyl protons will appear as a singlet

further upfield. A reported ¹H NMR spectrum of a reaction product containing methyl
picolinimidate showed a multiplet for the pyridine protons in the range of δ 7.42-8.63 ppm.[3]

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the

seven carbon atoms in the molecule. The carbon of the C=N bond is expected to appear in the

range of 150-160 ppm. The carbons of the pyridine ring will resonate in the aromatic region

(120-150 ppm), and the methoxy carbon will appear upfield (around 50-60 ppm).

Table 2: Predicted Spectroscopic Data for Methyl Iminopicolinate

Technique Expected Chemical Shifts / Peaks

¹H NMR
Pyridine protons: δ 7.0 - 8.7 ppm (m); Methyl

protons: ~δ 3.9 ppm (s)

¹³C NMR
C=N: ~155 ppm; Pyridine C: ~120-150 ppm; O-

CH₃: ~55 ppm

FT-IR (cm⁻¹)

~3300 (N-H stretch, if tautomer present), ~3050

(Ar C-H stretch), ~2950 (Alkyl C-H stretch),

~1640 (C=N stretch), ~1590, 1470, 1430

(Pyridine ring stretches), ~1250 (C-O stretch)

Mass Spec (m/z)
136 (M⁺), fragments corresponding to loss of -

OCH₃, -CN, and pyridine ring fragments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b141921?utm_src=pdf-body
https://www.benchchem.com/product/b141921?utm_src=pdf-body
https://pfeifer.phas.ubc.ca/refbase/files/Govindaraju-NMRBiomed-2000-13-129.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The IR spectrum of methyl iminopicolinate is expected to show characteristic absorption bands

for the C=N bond, the pyridine ring, and the C-O single bond. A peak around 1640 cm⁻¹ would

correspond to the C=N stretching vibration. The aromatic C-H stretching and pyridine ring

stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹,

respectively. The C-O stretching of the methoxy group should appear around 1250 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum of methyl iminopicolinate should show a molecular ion peak (M⁺) at m/z

136, corresponding to its molecular weight.[1][2] Fragmentation patterns would likely involve

the loss of the methoxy group (M-31), the cyano group (M-26), and other fragments arising

from the cleavage of the pyridine ring.

Reactivity
Hydrolysis
Imines are susceptible to hydrolysis, which converts them back to the corresponding carbonyl

compound and amine. In the case of methyl iminopicolinate, hydrolysis would yield methyl

picolinate and ammonia. This reaction is typically catalyzed by acid.[6] The mechanism

involves the protonation of the imine nitrogen, followed by nucleophilic attack of water on the

iminium carbon.

Methyl Iminopicolinate
Protonation of
Imine Nitrogen

H+ Iminium Ion Intermediate
Nucleophilic Attack

by Water
H2O Tetrahedral Intermediate Proton Transfer Elimination of Ammonia

Methyl Picolinate +
Ammonia
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Caption: Generalized mechanism for the acid-catalyzed hydrolysis of methyl iminopicolinate.

Coordination Chemistry
Methyl iminopicolinate is an effective ligand in coordination chemistry due to the presence of

multiple donor atoms: the pyridine nitrogen, the imine nitrogen, and the ether oxygen.[3] It can

act as a bidentate or tridentate ligand, forming stable complexes with various transition metals.
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The coordination mode can vary depending on the metal ion, the reaction conditions, and the

presence of other ligands. These metal complexes have potential applications in catalysis and

materials science.[4][5]

The coordination of methyl iminopicolinate to a metal center can activate the imine bond,

making it more susceptible to nucleophilic attack or other transformations. This property is of

interest in the design of catalysts for various organic reactions.
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Caption: Logical relationship in the coordination chemistry of methyl iminopicolinate.
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Conclusion
Methyl iminopicolinate is a versatile molecule with a rich fundamental chemistry. Its synthesis

from readily available starting materials and its array of functional groups make it a valuable

tool for synthetic and coordination chemists. The ability to act as a multidentate ligand opens

up a wide range of possibilities for the design of novel metal complexes with tailored properties.

This guide provides a foundational understanding of its chemistry, which will be beneficial for

researchers and professionals in the fields of chemistry and drug development. Further

exploration of its reactivity and the properties of its metal complexes is warranted to fully exploit

its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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